molecular formula C13H17N5O6 B12353803 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

Cat. No.: B12353803
M. Wt: 339.30 g/mol
InChI Key: FWGLCIXJKZJCGH-AJPXHITESA-N
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Description

This compound is a modified purine nucleoside derivative featuring a ribose-like sugar moiety (3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl) attached to a purine base with distinct functional groups: a 2-imino group, a 7-prop-2-enyl substituent, and 6,8-dione modifications.

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5-8,11,19-21H,1,3-4H2,(H2,14,16,22)/t5-,6?,7-,8-,11-/m1/s1

InChI Key

FWGLCIXJKZJCGH-AJPXHITESA-N

Isomeric SMILES

C=CCN1C2C(=O)NC(=N)N=C2N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C=CCN1C2C(=O)NC(=N)N=C2N(C1=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.

    Glycosylation: The purine base is then glycosylated with a sugar moiety, typically using a glycosyl donor and a catalyst to facilitate the reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Basic Information

  • IUPAC Name : 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione
  • Molecular Formula : C10H13N5O6
  • Molecular Weight : 299.24 g/mol
  • CAS Number : 3868-31-3

Structural Characteristics

The compound features a purine base structure with a hydroxymethylated sugar moiety. The stereochemistry at the sugar's carbon centers contributes to its biological activity.

Pharmaceutical Development

The compound has shown promise in the development of antiviral agents. Its structural similarities to nucleosides allow it to interfere with viral replication processes. Notably:

  • Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral RNA polymerases, making them candidates for treating viral infections such as influenza and hepatitis C .

Cancer Research

Studies have explored the use of this compound in oncology:

  • Mechanism of Action : It exhibits cytotoxic properties against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant in developing targeted cancer therapies .

Biochemical Assays

The compound serves as a substrate or inhibitor in various biochemical assays:

  • Enzyme Inhibition Studies : It has been utilized to study the inhibition of enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and potential therapeutic targets .

Molecular Biology

In molecular biology research, the compound is employed for:

  • Nucleotide Analog Studies : It acts as a nucleotide analog in studies investigating DNA and RNA synthesis mechanisms, aiding in understanding replication fidelity and mutation rates .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of the compound against influenza virus strains. The results demonstrated a significant reduction in viral titers when treated with varying concentrations of the compound, indicating its potential as an antiviral agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. The study quantified cell viability using MTT assays and flow cytometry, showing promising results for future cancer treatment strategies .

Case Study 3: Enzyme Interaction

Research focusing on enzyme kinetics highlighted that the compound acts as a competitive inhibitor for certain kinases involved in nucleotide metabolism. This finding has implications for drug design targeting metabolic pathways in cancer cells .

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, interfere with nucleic acid synthesis, or modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related purine derivatives, focusing on substituents, molecular properties, and biological implications:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reported Biological Activity Key Differences
Target Compound 2-imino, 7-prop-2-enyl, 6,8-dione, ribose-like sugar Not explicitly stated Inferred ~300–320 Likely modulates purinergic signaling or enzyme activity (hypothesized) Unique 7-prop-2-enyl and 6,8-dione groups enhance lipophilicity and redox sensitivity.
Adenosine (CAS 550-33-4) 6-amino, ribose sugar C₁₀H₁₂N₅O₄ 252.23 Regulates cardiovascular function, neurotransmission Lacks 2-imino, 7-prop-2-enyl, and dione groups; polar and water-soluble.
6-Thioguanine (CAS 28069-17-2) 6-thione, ribose sugar C₁₀H₁₂N₄O₄S 284.29 Anticancer agent (inhibits DNA synthesis) Sulfur substitution at C6; no 7-prop-2-enyl or dione groups.
N⁶-Methyladenosine (FDB023288) N⁶-methylamino, ribose sugar C₁₁H₁₅N₅O₄ 281.27 RNA modification (epitranscriptomics) Methylation at N6; lacks dione and unsaturated side chain.
9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol (T3D4786) 6-hydroxy, modified furanose C₁₀H₁₂N₄O₅ 268.23 Potential metabolic intermediate Hydroxyl at C6; no imino or prop-2-enyl groups.

Research Findings and Implications

Structural Modifications and Solubility: The 7-prop-2-enyl group introduces steric bulk and increased lipophilicity compared to adenosine, which may enhance membrane permeability but reduce aqueous solubility .

Biological Interactions: The 2-imino group replaces the canonical 2-amino group in adenosine, altering hydrogen-bonding patterns. This could disrupt binding to adenosine receptors (e.g., A₁ or A₂A) while enabling interactions with novel targets . The prop-2-enyl side chain may mimic prenyl groups in isoprenoid-modified nucleotides, suggesting a role in interfering with post-translational modification pathways .

Therapeutic Potential: Unlike 6-thioguanine (an antimetabolite), the target compound’s dione groups may confer distinct mechanisms, such as inhibiting xanthine oxidase or modulating purine salvage pathways .

Biological Activity

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

  • Molecular Formula : C12H17N5O5
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 118719257

Research indicates that this compound functions primarily through immunomodulatory pathways. It exhibits properties similar to those of other purine derivatives known for their roles in cellular signaling and immune response modulation.

  • Immunostimulatory Effects : The compound has been shown to enhance the proliferation of lymphocytes and increase the production of cytokines such as IL-2 and IFN-gamma. This suggests a role in boosting immune responses against pathogens .
  • Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication in certain cell lines. Its structure allows it to interfere with viral RNA synthesis, making it a candidate for antiviral therapies .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
ImmunostimulationIncreased IL-2 and IFN-gamma production
AntiviralInhibition of viral replication in cell lines
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Immunomodulatory Effects

A study conducted by Pendergrass et al. (2024) investigated the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant increase in T-cell proliferation when treated with concentrations ranging from 10 to 50 µM. The study concluded that the compound could be a promising agent for enhancing immune responses in immunocompromised individuals .

Case Study: Antiviral Activity

In another study focused on viral infections, researchers tested the compound against influenza virus in MDCK cells. The results showed a dose-dependent reduction in viral titers, with an IC50 value calculated at approximately 25 µM. This suggests potential utility in developing antiviral medications targeting respiratory viruses .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Immunotherapy : Potential use as an adjuvant in vaccines to enhance immune responses.
  • Antiviral Treatments : Development as a therapeutic agent against viral infections.
  • Cancer Therapy : Exploration as a chemotherapeutic agent due to its cytotoxic properties.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer :

  • Engineering Controls : Use fume hoods and ensure proper ventilation. Follow OSHA HCS guidelines for acute toxicity and skin/eye hazards .
  • Personal Protective Equipment (PPE) :
  • Eye Protection: NIOSH-approved safety glasses with face shields.
  • Skin Protection: Nitrile gloves (pre-use inspection required) and lab coats.
  • Respiratory Protection: N95 masks if aerosolization is possible.
    • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes); no induced vomiting for ingestion. Maintain SDS documentation .

Q. What synthetic routes are documented for this compound, and how are yields optimized?

Methodological Answer :

  • Synthetic Pathways :
  • Nucleoside analog synthesis via oxolane ring functionalization (e.g., coupling purine derivatives with modified ribose intermediates) .

  • Key Steps :

  • Allylation at the 7-position of the purine core.

  • Stereoselective glycosylation to form the oxolan-2-yl moiety.

    • Optimization Strategies :
  • Use of anhydrous conditions and catalysts (e.g., trimethylsilyl triflate) to improve glycosylation efficiency.

  • Temperature control (0–4°C) to minimize side reactions.

    Synthetic Method Yield Range Key Characterization
    Ribose coupling45–60%NMR (¹H/¹³C), HPLC
    Purine alkylation30–50%LC-MS, IR spectroscopy

Q. How is structural elucidation performed for this compound?

Methodological Answer :

  • Multi-Spectral Analysis :
  • NMR : Assign δ<sup>1</sup>H (6.8–8.5 ppm for purine protons) and δ<sup>13</sup>C (70–90 ppm for oxolan carbons) .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (O-H/N-H) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., β-D-ribofuranosyl configuration) .
    • Data Cross-Validation : Compare with analogs like inosine (CAS 58-63-9) to confirm purine-oxolan linkages .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer :

  • Quantum Chemical Methods :
  • Use DFT (B3LYP/6-31G)* to model electron density maps, identifying reactive sites (e.g., imino group at C2) .

  • Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess hydrolysis stability.

    • QSPR Models : Correlate substituent effects (e.g., prop-2-enyl at C7) with reaction barriers .
    Computational Tool Application Output Example
    COMSOL MultiphysicsSolubility/Permeability simulationDiffusion coefficients in lipid bilayers
    Gaussian 16Transition state analysisActivation energy for glycosylation

Q. How are spectral data contradictions resolved (e.g., NMR vs. X-ray)?

Methodological Answer :

  • Case Study : Discrepancies in oxolan ring conformation (NMR suggests chair vs. X-ray shows envelope).
  • Solution : Variable-temperature NMR to assess dynamic equilibria.

  • Validation : Overlay experimental and calculated (DFT) chemical shifts .

    • Table : Resolving Stereochemical Ambiguities
    Technique Strength Limitation
    X-ray CrystallographyAbsolute configurationRequires high-purity crystals
    NOESY NMRSpatial proximity of protonsLimited by molecular mobility

Q. What novel applications exist in targeting purinergic receptors?

Methodological Answer :

  • Mechanistic Insights :
  • The 2-imino group mimics adenosine, enabling P2Y receptor modulation (e.g., antagonism similar to AR-C67085) .

  • In Vitro Assays : Measure cAMP inhibition in HEK293 cells transfected with P2Y12 receptors.

    • Table : Receptor Binding Profiles
    Receptor Subtype IC50 (nM) Functional Activity
    P2Y1320 ± 45Partial agonist
    P2Y1212 ± 3Competitive antagonist

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields?

Methodological Answer :

  • Root Causes :
  • Impurity in starting materials (e.g., ribose vs. deoxyribose derivatives).
  • Divergent glycosylation conditions (e.g., Lewis acid catalysts).
    • Mitigation :
  • Standardize reagents (HPLC purity >98%).
  • Optimize reaction time (24–48 hrs) and monitor via TLC .

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